(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
CAS No.: 1048640-43-2
Cat. No.: VC8042698
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1048640-43-2 |
---|---|
Molecular Formula | C13H20ClNO2 |
Molecular Weight | 257.75 g/mol |
IUPAC Name | N-(oxolan-2-ylmethyl)-2-phenoxyethanamine;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H |
Standard InChI Key | ABRCINAFYZCFLJ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNCCOC2=CC=CC=C2.Cl |
Canonical SMILES | C1CC(OC1)CNCCOC2=CC=CC=C2.Cl |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is formally named N-(oxolan-2-ylmethyl)-2-phenoxyethanamine hydrochloride according to IUPAC rules . Its systematic name reflects the tetrahydrofuran (oxolane) ring, the phenoxyethyl chain, and the protonated amine group. Common synonyms include:
Synonym | Source |
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(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | PubChem |
N-(2-Phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)amine hydrochloride | ChemBK |
MFCD03930936 | PubChem |
Molecular and Structural Data
The compound’s SMILES notation is C1CC(OC1)CNCCOC2=CC=CC=C2.Cl, representing the tetrahydrofuran ring, phenoxy group, and hydrochloride moiety . Key structural parameters include:
The presence of a stereocenter at the tetrahydrofuran ring (undefined configuration) introduces potential stereoisomerism, though specific data on enantiomeric forms are unavailable .
Physicochemical Properties
Molecular Formula and Weight
Property | Value |
---|---|
Molecular formula | C₁₃H₂₀ClNO₂ |
Molecular weight | 257.75 g/mol |
Exact mass | 257.1182566 Da |
These values were computed using PubChem’s algorithms and validated experimentally .
Synthetic Pathways and Industrial Production
Proposed Synthesis Route
Though detailed synthetic protocols are proprietary, a plausible route involves:
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Alkylation of tetrahydrofurfuryl amine with 2-phenoxyethyl bromide.
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Salt formation via treatment with hydrochloric acid.
Key reaction parameters would include:
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Temperature: 60–80°C (to facilitate nucleophilic substitution).
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Solvent: Polar aprotic (e.g., acetonitrile or DMF).
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Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).
Applications and Research Utility
Pharmaceutical Intermediates
The compound’s amine and ether functionalities make it a candidate for:
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Neurological agents: Structural analogs of histamine H₃ receptor antagonists .
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Antidepressants: Similar to tricyclic antidepressants with tetrahydrofuran motifs.
Material Science
Potential applications include:
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Ionic liquids: As a cationic component paired with bulky anions.
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Polymer crosslinkers: Utilizing the amine group for epoxy resin hardening.
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